molecular formula C6H12N2O B13462014 N-methyl-2-[(prop-2-en-1-yl)amino]acetamide

N-methyl-2-[(prop-2-en-1-yl)amino]acetamide

Cat. No.: B13462014
M. Wt: 128.17 g/mol
InChI Key: QOOWVQZJVPVKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[(prop-2-en-1-yl)amino]acetamide is an organic compound with the molecular formula C6H12N2O It is a derivative of acetamide, featuring a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(prop-2-en-1-yl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with prop-2-en-1-ylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(prop-2-en-1-yl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-methyl-2-[(prop-2-en-1-yl)amino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-[(prop-2-en-1-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS play a crucial role in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[(prop-2-en-1-yl)amino]acetamide is unique due to its specific structural features, such as the presence of both a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-methyl-2-(prop-2-enylamino)acetamide

InChI

InChI=1S/C6H12N2O/c1-3-4-8-5-6(9)7-2/h3,8H,1,4-5H2,2H3,(H,7,9)

InChI Key

QOOWVQZJVPVKQQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CNCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.